molecular formula C9H14ClNO2S B2617837 2-(Isopropylsulfonyl)aniline hydrochloride CAS No. 1022968-46-2

2-(Isopropylsulfonyl)aniline hydrochloride

Cat. No.: B2617837
CAS No.: 1022968-46-2
M. Wt: 235.73
InChI Key: ZDKZHWSVQDWEDU-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)aniline hydrochloride is a significant aniline derivative serving as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring an aniline group ortho-substituted with an isopropylsulfonyl moiety, makes it a valuable intermediate for constructing more complex molecules. A prominent application of this compound is its role as a key precursor in the synthesis of targeted anticancer therapies . Specifically, it is utilized in the development of kinase inhibitors such as Ceritinib, a potent drug approved for the treatment of ALK-positive non-small cell lung cancer . The sulfonylaniline core is a critical pharmacophore in these compounds, contributing to their binding affinity and selectivity. Researchers value this chemical for its utility in exploring new pathways in drug discovery, particularly in designing molecules that modulate specific protein kinases involved in signal transduction and cellular proliferation. Its application extends to the synthesis of other biologically active compounds, where it can be used to introduce the 2-(isopropylsulfonyl)phenylamine functional group, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds for various therapeutic areas.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-7(2)13(11,12)9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKZHWSVQDWEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isopropylsulfonyl Aniline Hydrochloride

Precursor Synthesis and Functional Group Transformations

A common precursor for the target molecule is 2-Nitro-1-(isopropylsulfonyl)benzene. This intermediate contains the necessary isopropylsulfonyl group and a nitro group ortho to it, which can later be reduced to the aniline (B41778). The synthesis of such nitroarenes can be achieved through various methods, often starting from simpler benzene (B151609) derivatives. For instance, ortho-substituted benzene derivatives with appropriate functional groups can undergo cyclization or substitution reactions to yield the desired structure. nih.gov The introduction of the nitro group is typically accomplished via nitration using reagents like nitric acid in the presence of sulfuric acid. libretexts.org

Reactant Reagents Product Reaction Type
IsopropylsulfonylbenzeneHNO₃, H₂SO₄2-Nitro-1-(isopropylsulfonyl)benzeneElectrophilic Aromatic Substitution (Nitration)
1-Chloro-2-nitrobenzeneSodium isopropanesulfinate2-Nitro-1-(isopropylsulfonyl)benzeneNucleophilic Aromatic Substitution

This table represents plausible synthetic routes based on general organic chemistry principles.

An alternative strategy begins with 2-(Isopropylthio)aniline. biosynth.com This compound already possesses the aniline and the isopropyl-sulfur linkage in the correct ortho orientation. The synthesis of 2-(Isopropylthio)aniline itself can be accomplished through various laboratory methods. biosynth.com The key transformation in this pathway is the oxidation of the thioether (sulfide) group to a sulfone. This oxidation is a common and reliable functional group transformation in organic synthesis.

The oxidation step requires a suitable oxidizing agent that can selectively convert the sulfide (B99878) to a sulfone without over-oxidizing other parts of the molecule, particularly the aniline group.

Starting Material Oxidizing Agent Product
2-(Isopropylthio)anilineHydrogen peroxide (H₂O₂)2-(Isopropylsulfonyl)aniline
2-(Isopropylthio)anilinemeta-Chloroperoxybenzoic acid (m-CPBA)2-(Isopropylsulfonyl)aniline
2-(Isopropylthio)anilinePotassium permanganate (B83412) (KMnO₄)2-(Isopropylsulfonyl)aniline

This table outlines common oxidizing agents for the sulfide-to-sulfone transformation.

Reduction Strategies for Amine Formation

Once the precursor 2-Nitro-1-(isopropylsulfonyl)benzene is synthesized, the next crucial step is the reduction of the nitro group to form the primary amine of the aniline. This transformation is one of the most significant in organic synthesis for producing aromatic amines. mdpi.com

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. mdpi.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. researchgate.netnih.gov The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. uctm.educetjournal.it Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. mdpi.com

Catalyst Hydrogen Source Solvent General Conditions
Palladium on Carbon (Pd/C)H₂ gasEthanol (B145695), Methanol, Ethyl acetate (B1210297)Room temperature to moderate heat, atmospheric to moderate pressure
Platinum(IV) oxide (PtO₂)H₂ gasAcetic acid, EthanolRoom temperature, atmospheric pressure
Raney Nickel (Raney Ni)H₂ gasEthanolElevated temperature and pressure
Ammonium (B1175870) formateFormic acid (in situ H₂ source)MethanolRoom temperature

This table summarizes typical conditions for catalytic transfer hydrogenation of aromatic nitro compounds. mdpi.com

Metal-mediated reductions offer a classic alternative to catalytic hydrogenation. The Béchamp reduction, first described by Antoine Béchamp in 1854, specifically uses iron metal in the presence of an acid, such as hydrochloric acid, to reduce aromatic nitro compounds to their corresponding anilines. wikipedia.orgorgoreview.comresearchgate.net This method is broadly applicable to a wide range of aromatic nitro compounds. wikipedia.org The reaction proceeds in a multistep manner, with the nitro group being sequentially reduced to nitroso and then hydroxylamino intermediates before the final amine is formed. wikipedia.orgstackexchange.com

While historically significant for aniline production, catalytic hydrogenation is often preferred in modern synthesis. wikipedia.org However, the Béchamp reduction remains a viable and effective method. orgoreview.com

Sulfonylation Reactions and Aniline Coupling

A conceptually different approach involves the direct formation of the sulfonamide or sulfone linkage on an aniline derivative. Direct C-H sulfonylation of anilines with sodium sulfinates can be achieved, often using a catalyst system. mdpi.com This method allows for the introduction of the sulfonyl group onto the aniline ring as a later-stage functionalization. rsc.org For instance, methods using copper catalysts have been developed for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.com

Another strategy is the rearrangement of arylsulfamates to para-sulfonyl anilines. researchgate.net While this typically directs the sulfonyl group to the para position, modifications to directing groups or substrates could potentially favor ortho-sulfonylation. Generally, the sulfonylation of anilines with reagents like p-toluenesulfonyl chloride is a well-established reaction, often proceeding readily, sometimes even without a catalyst under solvent-free conditions. semanticscholar.org These methods provide alternative routes that avoid the handling of nitrated intermediates.

Method Reactants Catalyst/Reagents Key Feature
Direct C-H SulfonylationAniline derivative, Sodium isopropanesulfinateCopper catalyst, Oxidant (e.g., K₂S₂O₈)Forms the C-S bond directly on the aniline ring. mdpi.com
Sulfonamide FormationAniline, Isopropylsulfonyl chlorideBase (e.g., Pyridine)Forms an N-S bond (sulfonamide), not the target C-S bond (sulfone).
Rearrangement ReactionsN-Aryl sulfamateThermal or acidic conditionsInvolves migration of a sulfonyl group from nitrogen to the aromatic ring. researchgate.net

This table contrasts different sulfonylation strategies.

Finally, regardless of the synthetic route used to produce 2-(Isopropylsulfonyl)aniline, the formation of the hydrochloride salt is typically a straightforward final step involving the treatment of the free amine with hydrochloric acid.

Introduction of the Isopropylsulfonyl Moiety

The critical step in the synthesis of 2-(isopropylsulfonyl)aniline is the regioselective installation of the isopropylsulfonyl group at the ortho position of the aniline ring. Direct sulfonation of aniline typically yields the para-substituted product as the major isomer due to steric hindrance and thermodynamic stability. Therefore, indirect methods are often employed to achieve the desired ortho-substitution.

One plausible and effective strategy involves a multi-step sequence starting from a readily available precursor such as 2-nitroaniline. This approach leverages the directing effect of the nitro group and its subsequent transformation into the desired amine functionality.

A representative synthetic scheme is outlined below:

Scheme 1: Synthesis of 2-(Isopropylsulfonyl)aniline from 2-Nitroaniline

Diazotization of 2-nitroaniline: 2-Nitroaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sulfonylation: The diazonium salt is then reacted with a suitable sulfur-containing reagent. For the introduction of the isopropylsulfonyl group, a common method involves the reaction with potassium isopropylsulfinate in the presence of a copper catalyst. This reaction, a variation of the Meerwein arylation, introduces the isopropylsulfonyl moiety at the position formerly occupied by the diazonium group.

Reduction of the nitro group: The resulting 1-isopropylsulfonyl-2-nitrobenzene is then subjected to a reduction reaction to convert the nitro group into an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using palladium on carbon (Pd/C), or iron powder in acidic media.

StepReactantsReagentsKey ConditionsProduct
12-NitroanilineSodium nitrite, Hydrochloric acid0-5 °C2-Nitrobenzenediazonium chloride
22-Nitrobenzenediazonium chloridePotassium isopropylsulfinateCopper catalyst1-Isopropylsulfonyl-2-nitrobenzene
31-Isopropylsulfonyl-2-nitrobenzeneTin(II) chloride / HCl or H₂/Pd-CVaries2-(Isopropylsulfonyl)aniline

Coupling Reactions involving the Aniline Core

Once 2-(isopropylsulfonyl)aniline is synthesized, the aniline core can be further functionalized through various coupling reactions. The amino group can be transformed into a wide range of other functional groups, or the aromatic ring itself can be subjected to further substitution, although the strong ortho-para directing nature of the amino group and the deactivating effect of the sulfonyl group must be considered.

A prominent example of a coupling reaction involving the aniline nitrogen is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between an aryl halide or triflate and an amine. In the context of 2-(isopropylsulfonyl)aniline, the primary amine could react with various aryl or heteroaryl halides to generate more complex diarylamine structures.

A generalized scheme for a Buchwald-Hartwig coupling reaction is as follows:

Scheme 2: Generalized Buchwald-Hartwig Amination

Where:

Ar-X is an aryl halide or triflate.

R-NH₂ is the primary amine, in this case, 2-(isopropylsulfonyl)aniline.

Pd catalyst is a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.

Ligand is typically a bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or SPhos.

Base is a non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate.

The specific conditions for such a reaction would need to be optimized based on the specific aryl halide used.

Salt Formation and Purification Processes

Hydrochloride Salt Formation

The conversion of the free base, 2-(isopropylsulfonyl)aniline, into its hydrochloride salt is a standard procedure that enhances the compound's stability, crystallinity, and water solubility. rochester.edu The process is typically straightforward and involves the reaction of the amine with hydrochloric acid.

A general laboratory procedure for the formation of the hydrochloride salt is as follows:

Dissolution: The purified 2-(isopropylsulfonyl)aniline free base is dissolved in a suitable organic solvent in which the free base is soluble, but the hydrochloride salt has limited solubility. Common solvents include diethyl ether, ethyl acetate, or a mixture of ethanol and diethyl ether.

Acidification: A solution of hydrochloric acid is then added to the dissolved amine. This can be in the form of concentrated aqueous HCl, a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol), or by bubbling anhydrous HCl gas through the solution.

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution upon addition of the acid or upon cooling. The solid is then collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum.

StepDescriptionCommon Reagents/Solvents
1Dissolution of the free baseDiethyl ether, Ethyl acetate, Ethanol
2AcidificationConcentrated HCl, HCl in ether, Anhydrous HCl gas
3Precipitation and IsolationFiltration, Washing with cold solvent, Vacuum drying

Advanced Purification Techniques in Research Scale Synthesis

The purification of 2-(isopropylsulfonyl)aniline and its hydrochloride salt is crucial to obtain a product of high purity for subsequent research applications. At the research scale, two primary techniques are employed: recrystallization and column chromatography.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For aminophenyl sulfone hydrochlorides, which are polar salts, polar protic solvents or mixtures are often effective.

Table of Potential Recrystallization Solvents:

Solvent/Solvent SystemRationale
Ethanol/WaterA mixture can be fine-tuned to achieve the desired solubility profile.
IsopropanolOften a good choice for hydrochloride salts, as it is less polar than ethanol.
Acetonitrile (B52724)A polar aprotic solvent that can be effective for some polar compounds.
Ethyl acetate/EthanolA less polar/polar mixture that can be used to induce crystallization.

The general procedure involves dissolving the crude hydrochloride salt in a minimal amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.

Column Chromatography:

For the purification of the free base, 2-(isopropylsulfonyl)aniline, which is a polar aromatic amine, column chromatography is a highly effective technique. Due to the basic nature of the amine, which can lead to tailing on standard silica (B1680970) gel, certain modifications to the chromatographic conditions are often necessary.

Normal-Phase Chromatography: Silica gel is the most common stationary phase. To mitigate the issue of peak tailing due to the interaction of the basic amine with the acidic silica surface, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent. A common mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in hexanes, with the added triethylamine.

Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel stationary phase can be employed. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Chemical Reactivity and Mechanistic Studies of 2 Isopropylsulfonyl Aniline Hydrochloride

Reactivity of the Aromatic Amine Functionality

The reactivity of the aniline (B41778) moiety in 2-(isopropylsulfonyl)aniline hydrochloride is significantly modulated compared to unsubstituted aniline. The presence of the hydrochloride salt form and the adjacent sulfonyl group imposes electronic and steric constraints that influence its behavior in various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aniline and its derivatives. wikipedia.org The amino group (-NH₂) is typically a powerful activating group, donating electron density to the aromatic system through resonance and directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com However, in this compound, the reaction is more complex for two main reasons:

Protonation of the Amino Group: In its hydrochloride salt form, or under the strongly acidic conditions often required for electrophilic substitution, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. byjus.com

The Isopropylsulfonyl Group: The -SO₂iPr group is also a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director.

Consequently, the aniline ring in this compound is significantly deactivated towards electrophilic aromatic substitution. The directing effects of the anilinium and isopropylsulfonyl groups would reinforce each other, directing an incoming electrophile to the 5-position (meta to both substituents). Reactions like nitration and halogenation, if they proceed, would require harsh conditions and would be expected to yield predominantly the 5-substituted product. masterorganicchemistry.com Monosubstitution can be difficult to control in highly activated anilines, often leading to poly-substituted products; however, the strong deactivation in this molecule mitigates that issue. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Group Type Activating/Deactivating Ortho/Para/Meta Directing
-NH₂ (Amino) Electron-Donating Strongly Activating Ortho, Para
-NH₃⁺ (Anilinium) Electron-Withdrawing Strongly Deactivating Meta

The lone pair of electrons on the nitrogen atom of an aniline allows it to act as a nucleophile. quora.com However, the nucleophilicity of the amino group in 2-(isopropylsulfonyl)aniline is considerably diminished. The electron-withdrawing inductive and resonance effects of the ortho-isopropylsulfonyl group pull electron density away from the nitrogen, making its lone pair less available to attack an electrophile. chemistrysteps.com This reduced reactivity is a common feature in anilines bearing electron-withdrawing substituents. researchgate.net

Furthermore, the bulky isopropylsulfonyl group at the ortho position creates significant steric hindrance, physically impeding the approach of electrophiles to the nitrogen atom. researchgate.netnih.gov Despite these limitations, the amino group can still participate in nucleophilic substitution reactions, such as reactions with highly reactive alkyl halides or in metal-catalyzed cross-coupling reactions, though potentially requiring more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalysts) compared to simple anilines. researchgate.net

Acylation of the amino group is a common and important reaction for anilines. It typically involves treatment with an acylating agent like an acid anhydride (B1165640) or an acyl chloride to form an amide. google.comgoogle.com This transformation is often employed as a protective strategy to moderate the high reactivity of the amino group in electrophilic aromatic substitution reactions. libretexts.org The resulting acetamido group (-NHCOCH₃) is less activating than the amino group but remains an ortho-, para-director. doubtnut.com

For 2-(isopropylsulfonyl)aniline, acylation of the amino group would face similar challenges as other nucleophilic reactions: reduced nucleophilicity and steric hindrance. The reaction with agents like acetic anhydride may require a catalyst or elevated temperatures to proceed at a reasonable rate. researchgate.net Successful acylation would yield N-[2-(isopropylsulfonyl)phenyl]acetamide, a compound where the nitrogen's reactivity is further attenuated.

Table 2: Common Acylating Agents for Anilines

Acylating Agent Byproduct Typical Conditions
Acetic Anhydride ((CH₃CO)₂O) Acetic Acid Room temperature or gentle heating; may use base or acid catalyst
Acetyl Chloride (CH₃COCl) HCl Often performed in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize HCl

Role of the Isopropylsulfonyl Group in Directing Reactivity

Electronic Effects: The sulfonyl group (-SO₂-) is one of the most strongly electron-withdrawing groups. The high electronegativity of the oxygen atoms pulls electron density from the benzene (B151609) ring through both induction and resonance. This has several consequences:

Deactivation of the Ring: It makes the aromatic ring electron-poor and thus significantly less reactive towards electrophiles. chemistrysteps.com

Decreased Basicity: It reduces the electron density on the amino nitrogen, making the amine a much weaker base compared to aniline.

Meta-Direction: It directs incoming electrophiles to the positions meta to itself (the 3- and 5-positions).

Steric Effects: The isopropylsulfonyl group is sterically bulky. Its presence at the ortho position physically blocks access to the adjacent amino group and the C6 position of the aromatic ring. researchgate.netrsc.org This steric hindrance can:

Slow down or prevent reactions at the amino group, such as acylation and alkylation. nih.gov

Inhibit electrophilic attack at the ortho C6 position, further favoring substitution at the less hindered C4 (para) and C5 (meta) positions, depending on the electronic directing effects.

The combination of these effects means that reaction pathways are heavily controlled. For instance, in electrophilic substitution, the strong deactivating electronic effect and the meta-directing nature of both the -SO₂iPr and -NH₃⁺ groups would strongly favor substitution at the 5-position.

The influence of the isopropylsulfonyl group extends to the stability of reaction intermediates, which is a key factor in determining reaction rates and pathways.

In electrophilic aromatic substitution, the reaction proceeds through a positively charged intermediate known as an arenium ion or Wheland intermediate. An electron-withdrawing group like the isopropylsulfonyl group destabilizes this carbocationic intermediate by intensifying the positive charge. libretexts.org This destabilization raises the activation energy of the reaction, which is the underlying reason for the group's strong deactivating effect.

Conversely, in reactions where a negative charge might develop on the aromatic ring or on the nitrogen atom (e.g., through deprotonation by a very strong base), the electron-withdrawing nature of the sulfonyl group could offer stabilization. For nucleophilic aromatic substitution (SNAr) reactions on related compounds, electron-withdrawing groups are essential for stabilizing the negatively charged Meisenheimer complex intermediate, though this type of reaction is not typical for anilines themselves without other activating groups. For most reactions involving the amine's nucleophilic character, any intermediate involving a positive charge buildup on the nitrogen would be destabilized by the adjacent electron-withdrawing sulfonyl group.

Reaction Mechanisms in Organic Transformations

The reactivity of 2-(isopropylsulfonyl)aniline is centered around the nucleophilic character of the amino group and the electronic influence of the ortho-sulfonyl substituent. These features govern its behavior in key organic reactions.

Diazotization and Subsequent Reactions

Primary aromatic amines like 2-(isopropylsulfonyl)aniline readily undergo diazotization, a process that converts the amino group into a highly versatile diazonium salt. byjus.comunacademy.com This transformation is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid, at low temperatures (0–5°C). vedantu.comiitk.ac.in

The mechanism proceeds through several key steps:

Formation of the Electrophile : In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). vedantu.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the 2-(isopropylsulfonyl)aniline attacks the nitrosonium ion. vedantu.com

Proton Transfer and Dehydration : A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 2-(isopropylsulfonyl)benzenediazonium ion. vedantu.commasterorganicchemistry.com

The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). masterorganicchemistry.comlibretexts.org This allows for a variety of subsequent substitution reactions, providing access to a wide range of aromatic compounds that can be difficult to synthesize directly. chemistrysteps.com

Table 1: Potential Subsequent Reactions of 2-(Isopropylsulfonyl)benzenediazonium Chloride

Reaction Name Reagent(s) Expected Product Description
Sandmeyer Reaction CuCl / CuBr / CuCN 2-Chloro/Bromo/Cyano-1-(isopropylsulfonyl)benzene The diazonio group is replaced by a halide or cyanide, catalyzed by a copper(I) salt. vedantu.comwikipedia.org
Schiemann Reaction HBF₄, then heat 2-Fluoro-1-(isopropylsulfonyl)benzene The diazonium salt is converted to an aryl fluoride (B91410) via a tetrafluoroborate (B81430) intermediate. wikipedia.org
Iodination KI 2-Iodo-1-(isopropylsulfonyl)benzene The diazonio group is replaced by iodine upon treatment with potassium iodide. masterorganicchemistry.com
Hydroxylation H₂O, heat 2-(Isopropylsulfonyl)phenol Warming the aqueous diazonium salt solution leads to substitution by a hydroxyl group. wikipedia.org

Coupling Reactions (e.g., in pyrimidine (B1678525) synthesis)

The amino group of 2-(isopropylsulfonyl)aniline can act as a nucleophile in coupling reactions to form larger, more complex molecules. A significant application of anilines is in the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds. nih.gov

One common strategy for synthesizing 2-anilinopyrimidines is through the aromatic nucleophilic substitution (SNAr) of a halogenated pyrimidine. nih.govresearchgate.netresearchgate.net In this mechanism, the aniline derivative attacks an electron-deficient pyrimidine ring that is substituted with a good leaving group, such as a chlorine atom.

The proposed mechanism for the coupling of 2-(isopropylsulfonyl)aniline with a 2-chloropyrimidine (B141910) derivative is as follows:

Nucleophilic Attack : The nitrogen atom of 2-(isopropylsulfonyl)aniline attacks the carbon atom bearing the chlorine on the pyrimidine ring.

Formation of Meisenheimer Complex : A tetrahedral intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring. nih.gov

Rearomatization : The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 2-anilinopyrimidine product. nih.gov

This reaction can be facilitated under various conditions, including acid catalysis or microwave irradiation, which can significantly reduce reaction times and improve yields. nih.govnih.gov

Table 2: Generalized Coupling Reaction for Pyrimidine Synthesis

Reactant 1 Reactant 2 Conditions Product Type

Oxidation and Reduction Pathways of Related Sulfonyl/Sulfido Anilines

The sulfonyl and amino groups on the aniline ring are both susceptible to oxidation and reduction, although the sulfonyl group is generally robust and resistant to further oxidation.

Oxidation Pathways : The primary site of oxidation in sulfonyl anilines is typically the amino group or other vulnerable positions on the molecule. While direct oxidation of the aniline nitrogen can be complex, related studies on N-(arylsulfonyl)benzylamines show that oxidation can occur at adjacent benzylic positions. nih.gov A proposed mechanism for such oxidations involves the sulfate (B86663) radical anion (SO₄·⁻), which can act through a dual pathway of hydrogen atom abstraction (HAT) and single electron transfer (SET). nih.govbeilstein-journals.org

For sulfadiazine, a sulfonamide antibiotic, single-electron oxidation has been shown to produce an aniline radical cation. nih.gov This reactive intermediate can then undergo further reactions, such as intramolecular nucleophilic attack. nih.gov In the case of 2-(isopropylsulfonyl)aniline, oxidation could potentially lead to the formation of radical cations or N-aryl nitrenoids, which are highly reactive intermediates capable of engaging in C-N bond formation to construct heterocyclic systems. organic-chemistry.org

Reduction Pathways : The reduction of sulfonyl anilines can target either the sulfonyl group or other functionalities. The sulfonyl group (R-SO₂-R') is generally stable and resistant to reduction. However, under strong reducing conditions, it can be reduced. More commonly, related sulfonyl chlorides (R-SO₂Cl) are readily reduced to the corresponding thiols (R-SH) using reagents like triphenylphosphine. researchgate.net While direct reduction of the sulfone in 2-(isopropylsulfonyl)aniline is challenging, any nitro groups present on similar aromatic sulfones can be selectively reduced to amines using reagents like zinc and ammonium (B1175870) chloride. researchgate.net

Table 3: Potential Redox Reactions of Related Sulfonyl Anilines

Reaction Type Functional Group Targeted Reagent(s) Potential Product(s) Mechanistic Insight
Oxidation Amine/Benzylic C-H K₂S₂O₈, PIFA Imines, N-Aryl Nitrenoids Involves radical intermediates (HAT/SET) or electrophilic nitrenoids. nih.govorganic-chemistry.org
Reduction Sulfonyl Chloride (related) Triphenylphosphine Thiol Phosphines act as effective reducing agents for sulfonyl chlorides. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Utility as a Chiral Auxiliary or Ligand Precursor

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. While 2-(Isopropylsulfonyl)aniline is not inherently chiral, its aniline (B41778) framework is a common starting point for the synthesis of chiral ligands. The nitrogen atom of the amine and the oxygen atoms of the sulfonyl group can act as coordination sites for metal centers, making the molecule a potential bidentate ligand precursor.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. researchgate.netresearchgate.net Methodologies exist for converting anilines into chiral benzylic amines through processes like asymmetric aziridination followed by rearrangement, effectively inserting a carbon atom into the aromatic C-N bond. nih.gov Such transformations could potentially be applied to 2-(Isopropylsulfonyl)aniline to generate novel chiral ligands. The resulting ligands, featuring both planar chirality from the substituted aromatic ring and central chirality from the newly formed stereocenter, could be valuable in metal-catalyzed asymmetric reactions. researchgate.net However, direct application of 2-(Isopropylsulfonyl)aniline hydrochloride as a chiral auxiliary has not been extensively documented in available research. Its primary utility in this context remains as a foundational building block for more complex chiral structures.

Building Block for Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The aniline moiety provides a nucleophilic center that readily participates in cyclization reactions to form fused ring systems of significant interest in medicinal chemistry and materials science.

The 2-anilinopyrimidine scaffold is a key feature in many protein kinase inhibitors. researchgate.net Research has demonstrated the successful use of anilines bearing isopropylsulfonyl substituents in the synthesis of 2,4-diarylaminopyrimidine derivatives. nih.gov In a typical synthetic pathway, 2,4-dichloropyrimidine (B19661) serves as the initial substrate. A sequential nucleophilic aromatic substitution (SNAr) reaction is employed. First, one of the chlorine atoms is displaced by an aniline derivative. Subsequently, a second aniline, such as 2-(isopropylsulfonyl)aniline, displaces the remaining chlorine atom.

This stepwise approach allows for the creation of unsymmetrical 2,4-diarylaminopyrimidines. The isopropylsulfonyl group on the aniline precursor is well-tolerated in these reaction conditions and becomes an integral part of the final molecular structure, influencing its biological activity. nih.gov A series of these derivatives have been synthesized and evaluated as inhibitors for focal adhesion kinase (FAK), a target in pancreatic cancer treatment. nih.gov

Table 1: Synthesis of Isopropylsulfonyl-Substituted 2,4-Diarylaminopyrimidine

Reactant 1 Reactant 2 Product Type Application
2,4-Dichloropyrimidine 2-(Isopropylsulfonyl)aniline 2,4-Diarylaminopyrimidine FAK Inhibitors nih.gov
Substituted Enamine Orthoester & Ammonium (B1175870) Acetate (B1210297) 4,5-Disubstituted Pyrimidine (B1678525) Anticancer Agents ijper.org

This table summarizes general synthetic strategies for pyrimidine derivatives where sulfonyl-substituted anilines can be utilized.

Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with broad pharmacological importance. rroij.com The synthesis of these structures often involves the condensation of an aniline derivative with a suitable reaction partner. Specifically, quinazoline-sulfonamide hybrids have been developed and investigated for various biological activities, including anticancer properties. nih.govresearchgate.net

A common synthetic route involves the reaction of a 2-aminobenzylamine or a related ortho-substituted aniline with an aldehyde, amine, or alcohol under catalytic conditions. nih.govorganic-chemistry.orgnih.gov For a precursor like 2-(isopropylsulfonyl)aniline, it can serve as the aniline component in reactions designed to build the quinazoline (B50416) core. For example, multicomponent reactions involving an appropriately substituted aniline, an aldehyde, and a source of ammonia (B1221849) or another nitrogen-containing group can lead to the formation of the quinazoline ring system. The resulting quinazoline would feature the isopropylsulfonyl group as a key substituent, which can modulate the molecule's physicochemical properties and biological target interactions. nih.gov

The 1,3,5-triazine (B166579) (or s-triazine) ring is a privileged scaffold in medicinal and materials chemistry. nih.gov Triazine derivatives are typically synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through sequential nucleophilic substitution of its three chlorine atoms. acs.orgnih.govnih.gov This stepwise reactivity allows for precise control over the final substitution pattern.

Anilines and other amines are common nucleophiles in these syntheses. The amino group of 2-(isopropylsulfonyl)aniline can readily displace a chlorine atom on the triazine ring. This reaction forms the basis for creating hybrid molecules that incorporate both the triazine core and a sulfonamide or sulfonyl-aniline moiety. acs.orgresearchgate.netsemanticscholar.org Such sulfonamide-triazine hybrids have been synthesized and evaluated for a range of biological activities, including as anticancer agents. acs.orgnih.gov The synthesis strategy allows for the creation of large libraries of compounds by varying the nucleophiles used in the subsequent substitution steps, leading to mono-, di-, or trisubstituted triazines. nih.govbohrium.com

Table 2: General Scheme for Trisubstituted Triazine Synthesis

Step Reagent 1 Reagent 2 Intermediate/Product
1 Cyanuric Chloride 2-(Isopropylsulfonyl)aniline 2-Chloro-4,6-bis(isopropylsulfonyl-anilino)-1,3,5-triazine (example)
2 Step 1 Product Nucleophile A (e.g., another amine) Disubstituted Triazine

This table illustrates the stepwise substitution on a cyanuric chloride core, a common method for incorporating sulfonyl-anilines.

The benzimidazole (B57391) ring system is a vital heterocyclic motif found in numerous pharmaceuticals. nih.gov The most common method for its synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orgics-ir.orgnih.gov While 2-(isopropylsulfonyl)aniline is not an o-phenylenediamine itself, aniline derivatives are crucial precursors in alternative synthetic routes.

Furthermore, the synthesis of benzimidazole-sulfonyl hybrid scaffolds has become an area of significant interest. nih.gov These molecules are typically prepared by first constructing the benzimidazole core and then functionalizing it with a sulfonyl group, or by building the ring from precursors already containing the sulfonyl moiety. For instance, a 2-aminobenzenesulfonamide (B1663422) could undergo cyclization with an aldehyde. The structural similarity of 2-(isopropylsulfonyl)aniline to these precursors suggests its applicability in analogous synthetic strategies, where the aniline nitrogen and a carbon from a reaction partner form the imidazole (B134444) portion of the final benzimidazole structure. nih.govresearchgate.net

Precursor for Advanced Aromatic Systems

Beyond its use in synthesizing discrete small molecules, 2-(isopropylsulfonyl)aniline holds potential as a monomer for the creation of advanced aromatic systems, such as functional polymers. Polyaniline and its derivatives are well-known conducting polymers with applications in electronics, sensors, and energy storage. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer.

The presence of a sulfonyl group can significantly impact the properties of the resulting polymer. Sulfonated polyanilines (SPANs) have been prepared by the copolymerization of aniline with aminobenzenesulfonic acids. researchgate.net These polymers exhibit improved solubility and environmental stability compared to unsubstituted polyaniline. The electron-withdrawing nature of the sulfonyl group influences the electronic structure and conductivity of the polymer backbone. researchgate.net

Similarly, the polymerization of aniline derivatives with reagents like sulfur monochloride can yield poly[N,N-(phenylamino)disulfides], which are polymers with a unique conjugated backbone consisting of nitrogen and sulfur atoms. nih.gov These materials often exhibit interesting optical properties, with their color depending on the electronic nature of the substituents on the aniline ring. Given these precedents, the oxidative polymerization of 2-(isopropylsulfonyl)aniline could lead to novel polymeric materials with tailored electronic, optical, and physical properties, making it a valuable precursor for advanced functional materials.

Synthesis of Polyanilines and Conjugated Polymers

Polyaniline (PANI) is a well-known conducting polymer, traditionally synthesized through the oxidative polymerization of aniline, often in the form of aniline hydrochloride. arabjchem.orgresearchgate.netarxiv.org The standard method involves reacting the aniline monomer with an oxidant, such as ammonium peroxydisulfate, in an acidic aqueous medium. researchgate.netuq.edu.au This process yields the conductive emeraldine (B8112657) salt form of polyaniline. arxiv.org

The properties of polyaniline can be tailored by creating copolymers, for instance, by polymerizing aniline with substituted anilines like 2-methylaniline or 2-aminobenzoic acid. rroij.comresearchgate.net This copolymerization can enhance properties such as solubility, although it may sometimes lower the electrical conductivity. rroij.com Similarly, conjugated copolymers incorporating aniline and other monomers, like thiophene, have been synthesized to create materials with specific electronic and optical properties. jept.de

However, a review of available scientific literature and chemical documentation does not indicate the specific use of this compound as a monomer in the synthesis of either polyaniline or other conjugated polymers. The presence of the bulky isopropylsulfonyl group on the aniline ring would be expected to introduce significant steric hindrance and alter the electronic properties of the monomer, which could fundamentally impact the polymerization process and the final polymer's characteristics.

Formation of Substituted Biphenyls and Related Structures

Substituted biphenyls are significant structural motifs found in pharmaceuticals, agrochemicals, and liquid crystals. researchgate.net Their synthesis is a key focus in organic chemistry, with several established methods for forming the crucial aryl-aryl bond.

Prominent among these methods are palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. nih.govnih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov Another classic method is the Ullmann reaction, which typically involves the copper-catalyzed coupling of two aryl halide molecules. organic-chemistry.orgrsc.org Modern variations of the Ullmann reaction have expanded its scope to include the coupling of aryl halides with amines and other nucleophiles. rsc.org

Despite the versatility of these methods in creating complex biphenyl (B1667301) structures from various aniline and aryl derivatives, there is no specific documentation in the researched literature of this compound being used as a substrate for the synthesis of substituted biphenyls.

Contributions to Complex Molecular Architectures (Non-Therapeutic)

The true significance of this compound in contemporary organic chemistry lies in its application as a specialized intermediate for constructing highly complex and valuable molecules, particularly within the pharmaceutical industry.

Incorporation into Kinase Inhibitor Scaffolds (e.g., Ceritinib intermediates)

The most well-documented and significant application of 2-(isopropylsulfonyl)aniline is its role as a key building block in the synthesis of Ceritinib. alchemypharm.com Ceritinib, also known as LDK378, is a highly potent and selective inhibitor of anaplastic lymphoma kinase (ALK), used in the treatment of specific types of non-small cell lung cancer (NSCLC). medkoo.comnih.gov

The molecular structure of Ceritinib is 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl )pyrimidine-2,4-diamine. medkoo.com The synthesis of this complex molecule involves coupling the 2-(isopropylsulfonyl)aniline moiety with a substituted pyrimidine ring. Various synthetic routes for Ceritinib show that an intermediate, often 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, is formed from 2-(isopropylsulfonyl)aniline. medkoo.comgoogle.com This intermediate is then reacted with another complex aniline derivative, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, to complete the core structure of the drug. google.com

The isopropylsulfonyl group is a critical component of the final molecule, contributing to its binding affinity and selectivity for the ALK protein. The use of 2-(isopropylsulfonyl)aniline as the precursor ensures the precise placement of this functional group in the final molecular architecture.

Key Intermediates in Ceritinib Synthesis Involving the Target Compound
Compound NameCAS NumberRole in Synthesis
2-(Isopropylsulfonyl)aniline76697-50-2Starting material for the sulfonylphenyl moiety. alchemypharm.com
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amineNot AvailableKey intermediate formed by reacting 2-(isopropylsulfonyl)aniline with a dichloropyrimidine. google.com
Ceritinib1032900-25-6Final active pharmaceutical ingredient. medkoo.com

Role in Agrochemical Precursor Development

While aniline derivatives are broadly used in the synthesis of various agrochemicals such as herbicides and fungicides, there is currently no specific information in the scientific literature detailing the use of this compound as a precursor or intermediate in this field. A general description of the compound notes its potential utility in agrochemicals, but no concrete examples or research findings support this application. cymitquimica.com

Application in Dye Synthesis (as an intermediate)

The synthesis of dyes is historically one of the most significant industrial applications of aniline and its derivatives. epa.gov Aniline-based compounds are essential intermediates for a vast range of dyestuffs, particularly azo dyes, which are formed through the diazotization of an aromatic amine followed by coupling with another aromatic compound. google.com The functional groups on the aniline ring play a crucial role in determining the color, fastness, and solubility of the final dye. Sulfonyl groups, in particular, are often incorporated into dye structures to enhance water solubility and wash-fastness. google.com

Advanced Analytical Characterization in Research of 2 Isopropylsulfonyl Aniline Hydrochloride

Spectroscopic Analysis Techniques

Spectroscopic methods are central to the molecular characterization of 2-(Isopropylsulfonyl)aniline hydrochloride, offering non-destructive and highly detailed insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the definitive assignment of the molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the isopropyl group is expected to produce a distinct septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a result of spin-spin coupling. The aromatic protons on the aniline (B41778) ring will appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the amino and isopropylsulfonyl groups, providing confirmation of the 1,2-disubstitution pattern. The amine protons of the hydrochloride salt (NH₃⁺) would likely appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The aromatic carbons display signals in the range of 115-150 ppm, while the isopropyl methine and methyl carbons appear in the aliphatic region (upfield). The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Isopropyl -CH(CH₃)₂ 3.2 - 3.5 Septet
Isopropyl -CH(CH ₃)₂ 1.2 - 1.4 Doublet
Aromatic -H 7.0 - 8.0 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl -C H(CH₃)₂ 50 - 55
Isopropyl -CH(C H₃)₂ 15 - 20
Aromatic C -NH₃⁺ 145 - 150
Aromatic C -SO₂ 125 - 130

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For this compound, the IR spectrum would confirm the presence of its key structural components. The sulfonyl group (SO₂) is characterized by two strong, distinct stretching vibrations, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The protonated amine (NH₃⁺) of the hydrochloride salt gives rise to broad absorption bands in the 3200-2800 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. ucla.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
Sulfonyl (SO₂) Asymmetric Stretch 1350 - 1300 Strong
Sulfonyl (SO₂) Symmetric Stretch 1160 - 1120 Strong
Ammonium (B1175870) (NH₃⁺) N-H Stretch 3200 - 2800 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₄ClNO₂S), the molecular weight is 235.73 g/mol . pharmaffiliates.com The molecular weight of the free base, 2-(Isopropylsulfonyl)aniline, is 199.27 g/mol .

In a typical electrospray ionization (ESI) mass spectrum under positive ion mode, the compound would be detected as its protonated molecular ion [M+H]⁺, where M is the free base. This would result in a prominent peak at an m/z value corresponding to the mass of the free base plus a proton (199.27 + 1.008), approximately m/z 200.28. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, confirming the elemental composition.

Fragmentation analysis (MS/MS) provides insight into the molecule's structure. Common fragmentation pathways for anilines include the loss of small molecules like HCN. miamioh.edu For this specific compound, characteristic fragmentation would likely involve the isopropylsulfonyl moiety. Key fragmentation events could include:

Cleavage of the C-S bond, leading to the loss of an isopropyl radical (•CH(CH₃)₂) or propene (CH₂=CHCH₃) via rearrangement.

Fission of the aryl C-S bond or the S-N bond.

Table 4: Expected Key Ions in the Mass Spectrum of 2-(Isopropylsulfonyl)aniline

Ion m/z (approx.) Description
[M+H]⁺ 200.28 Protonated molecular ion (free base)
[M-C₃H₇]⁺ 157.21 Loss of isopropyl radical
[M-C₃H₆]⁺ 158.22 Loss of propene

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure, particularly the conjugated π-systems within the molecule.

Aniline itself typically exhibits two absorption bands around 230 nm and 280 nm, which are attributed to π → π* electronic transitions within the benzene ring, with the lone pair of electrons on the nitrogen atom extending the conjugation. askfilo.com However, in the presence of an acid like HCl, the nitrogen atom is protonated to form the anilinium ion. This protonation removes the lone pair from conjugation with the aromatic ring. quora.com Consequently, the UV-Vis spectrum of this compound is expected to resemble that of benzene and anilinium chloride, with absorption maxima shifting to shorter wavelengths (a hypsochromic or blue shift). The expected λmax values would be around 203 nm and 254 nm. askfilo.com

Table 5: Expected UV-Visible Absorption Maxima

Compound Form Expected λmax (nm) Associated Electronic Transition
2-(Isopropylsulfonyl)aniline (Free Base) ~230, ~280 π → π*

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and are widely used to determine the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing aniline derivatives. thermofisher.comsielc.com In this mode, a nonpolar stationary phase, such as C8 or C18 silica (B1680970), is used with a polar mobile phase. The purity of this compound can be effectively determined by monitoring the elution profile with a UV detector set at one of the compound's absorption maxima (e.g., 254 nm). The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. The method's conditions, including the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a buffer), flow rate, and column temperature, must be optimized to achieve good resolution between the main compound and any potential impurities. wu.ac.th

Table 6: Typical RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient (e.g., 10% B to 90% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of pharmaceutical development, GC is crucial for establishing the impurity profile of an active pharmaceutical ingredient (API) like this compound. rroij.com This process involves the detection, identification, and quantification of volatile organic impurities that may be present from the synthesis process or degradation. nih.gov

The profiling of volatile impurities is a critical step in ensuring the purity, safety, and quality of the final drug substance. These impurities can include residual solvents, unreacted starting materials, or volatile byproducts from side reactions. A gas chromatograph equipped with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is typically employed for this purpose. epa.govresearchgate.net The use of GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of unknown impurities. epa.gov

In the analysis of this compound, a typical GC method would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. epa.gov The temperature of the column is gradually increased (a temperature program) to elute the volatile compounds in order of their boiling points and interaction with the stationary phase. The retention time of each peak is used for identification by comparison with known standards, and the peak area is used for quantification.

Detailed Research Findings:

Research on related aniline derivatives demonstrates the utility of GC for impurity analysis. For instance, methods have been developed for determining aniline and its derivatives in various matrices. epa.gov These methods often require careful optimization of chromatographic conditions to achieve adequate separation of structurally similar compounds. epa.gov For this compound, potential volatile impurities could include isopropyl alcohol, diisopropyl sulfone, or residual starting materials like 2-aminothiophenol. The development of a specific GC method would involve validation for parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for each potential impurity.

Table 1: Representative GC Parameters for Volatile Impurity Analysis

ParameterCondition
Instrument Gas Chromatograph with FID/MS
Column Fused silica capillary column (e.g., SE-54 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness epa.gov
Carrier Gas Helium or Nitrogen, constant flow
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temp 300 °C (FID)
Potential Impurities Isopropyl alcohol, Acetone, Toluene, 2-Nitroaniline epa.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in organic synthesis. scientificlabs.co.ukresearchgate.net It allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time. thieme.de For the synthesis of this compound, TLC is an ideal tool to track the conversion of the starting aniline derivative to the final sulfonylaniline product.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is a thin layer of an adsorbent material (commonly silica gel or alumina) coated onto a flat carrier such as a glass plate or aluminum foil. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. researchgate.net

After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Visualization can be achieved under UV light if the compounds are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate (B83412), iodine vapor) that reacts to produce colored spots. nih.govresearchgate.net The relative distance traveled by a compound is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Detailed Research Findings:

In a typical synthesis leading to this compound, a TLC plate would be spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The disappearance of the starting material spot often indicates the completion of the reaction. The choice of the mobile phase is critical for achieving good separation between the starting materials, intermediates, products, and any byproducts. researchgate.net A systematic variation of solvent polarity (e.g., using mixtures of hexane (B92381) and ethyl acetate) is typically performed to find the optimal conditions.

Table 2: Example TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates researchgate.net
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v), optimized for separation
Sample Application Capillary spotting of starting material, co-spot, and reaction aliquots
Development Ascending development in a closed chamber saturated with mobile phase vapor researchgate.net
Visualization UV light at 254 nm and/or staining with potassium permanganate solution researchgate.net
Expected Rf Values Starting Material (less polar): ~0.6; Product (more polar): ~0.3

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov For a pharmaceutical compound like this compound, this technique provides unambiguous information about its molecular structure, conformation, and the packing of molecules in the crystal lattice. nih.gov This information is vital for understanding the compound's physicochemical properties, such as solubility, stability, and polymorphism, which are critical for drug development.

The technique requires a single crystal of the material, which is of sufficient quality and size. nih.gov This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. mdpi.com The intensities and positions of these spots are meticulously measured as the crystal is rotated. mdpi.com

This complex diffraction data is then processed using computational methods to generate an electron density map of the unit cell (the basic repeating unit of the crystal). From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule. mdpi.com The results provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. researchgate.net

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly detailed, studies on similar small organic molecules and hydrochloride salts provide a framework for the expected outcomes. nih.govmdpi.com The analysis would reveal the geometry of the isopropylsulfonyl group and the aniline ring, as well as their relative orientation. researchgate.net Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the anilinium ion (NH3+), the chloride counter-ion (Cl-), and the sulfonyl oxygen atoms, which dictate the crystal packing. researchgate.net This detailed structural insight is crucial for confirming the chemical identity and for studying structure-property relationships. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Aniline Hydrochloride

ParameterValue
Chemical Formula C9H14ClNO2S
Formula Weight 235.73
Crystal System Monoclinic nih.govnih.gov
Space Group P2₁/c nih.govnih.gov
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5° mdpi.com
Volume 1200 ų mdpi.com
Z (Molecules per unit cell) 4 mdpi.com
Calculated Density 1.305 g/cm³ mdpi.com
Radiation Mo Kα (λ = 0.71073 Å) researchgate.net
Temperature 120 K researchgate.net

Theoretical and Computational Investigations of 2 Isopropylsulfonyl Aniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular properties of compounds like 2-(isopropylsulfonyl)aniline hydrochloride. Methods such as Density Functional Theory (DFT) are commonly employed to predict geometries, electronic structures, and spectroscopic properties of aniline (B41778) derivatives. researchgate.net

The electronic structure of this compound is significantly influenced by the interplay between the electron-donating amino group (-NH3+) and the electron-withdrawing isopropylsulfonyl group (-SO2CH(CH3)2). In the hydrochloride salt, the aniline nitrogen is protonated, which alters its electronic effect on the aromatic ring from donating to withdrawing.

The isopropylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This group deactivates the benzene (B151609) ring towards electrophilic substitution. The presence of both the protonated amino group and the sulfonyl group is expected to lower the electron density of the aromatic ring significantly.

Natural Bond Orbital (NBO) analysis of similar sulfone-containing molecules reveals delocalization of charge density between bonding or lone pair orbitals and antibonding orbitals. nih.gov For this compound, significant charge delocalization is anticipated from the phenyl ring to the sulfonyl group. The distribution of atomic charges, which can be calculated using methods like Mulliken population analysis, would likely show a net positive charge on the sulfur atom and negative charges on the oxygen atoms.

Table 1: Predicted Atomic Charges for Key Atoms in this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, based on general principles of electron distribution in similar molecules.)

AtomPredicted Charge (e)
N (in -NH3+)-0.8 to -1.0
S (in -SO2)+1.2 to +1.5
O (in -SO2)-0.7 to -0.9
C (ipso to -SO2)+0.1 to +0.3
C (ipso to -NH3+)+0.1 to +0.3

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. physchemres.org

For aniline derivatives, the lone pair of electrons on the nitrogen atom often contributes significantly to the HOMO. sci-hub.se However, in the protonated form of 2-(isopropylsulfonyl)aniline, the HOMO is expected to be localized primarily on the phenyl ring. The LUMO is likely to be distributed over the sulfonyl group and the aromatic ring, reflecting the electron-accepting nature of the sulfonyl group. The presence of two electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to aniline itself, and likely result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, based on calculations on similar aromatic sulfones.)

Molecular OrbitalEnergy (eV)
HOMO-7.5 to -8.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap5.5 to 7.5

Computational studies on related sulfonanilides and alkyl sulfones have shown that the geometry around the sulfur atom is typically tetrahedral. acs.orgresearchgate.net The rotational barrier around the C(aryl)-S bond will determine the preferred orientation of the sulfonyl group with respect to the aniline ring. Steric hindrance between the bulky isopropyl group and the adjacent amino group will likely play a significant role in favoring certain conformations. It is expected that the most stable conformer will adopt a staggered arrangement to minimize steric repulsion. DFT calculations could be used to map the potential energy surface for rotation around the C-S bond, identifying the global minimum energy conformation and the energy barriers between different conformers.

Reaction Pathway Modeling

Computational modeling of reaction pathways can provide valuable insights into the mechanisms and energetics of chemical reactions, including the synthesis of 2-(isopropylsulfonyl)aniline.

The synthesis of sulfonylated anilines can be achieved through various routes, such as the sulfonylation of anilines or the reduction of a corresponding nitro compound. nih.govrsc.org For the direct sulfonylation of aniline with an isopropylsulfonyl-containing reagent, a key step would be the electrophilic attack of a sulfonyl species on the aniline ring.

Transition state theory can be used to locate the transition state structures and calculate the activation energies for these reactions. For example, in the reaction of an aniline with a sulfonyl fluoride (B91410), computational studies have been used to analyze the transition state of the nucleophilic attack of the aniline nitrogen on the sulfur atom. acs.org The transition state would likely involve the formation of a transient intermediate where the aniline nitrogen is bonded to the sulfur, and the fluoride is beginning to depart. The geometry and energy of this transition state would be critical in determining the reaction rate.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Sulfonylation Reaction Step (Note: These are hypothetical values for illustrative purposes.)

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack of aniline on sulfonyl fluoride15 - 25
Proton transfer5 - 10

Exploring the complete energy landscape for a synthetic route involves calculating the energies of all reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction mechanism and can help in optimizing reaction conditions.

A plausible synthetic route to 2-(isopropylsulfonyl)aniline could involve the Friedel-Crafts sulfonylation of a protected aniline or the reduction of 2-(isopropylsulfonyl)nitrobenzene. Computational chemistry could be used to compare the energy profiles of these different pathways. For instance, the multi-step synthesis involving nitration, sulfonylation, and subsequent reduction could be modeled to identify the rate-determining step and potential side reactions.

Another approach is the rearrangement of N-arylsulfamates to C-sulfonyl anilines. nih.gov Computational modeling of this reaction would involve calculating the energy of the N-sulfamate intermediate and the transition state for the intramolecular or intermolecular transfer of the sulfonyl group to the aromatic ring. Such studies can elucidate the feasibility of different proposed mechanisms. nih.gov

Molecular Dynamics Simulations (e.g., for interactions with other molecules, excluding biological targets)

Generally, MD simulations for a molecule like this compound would involve the following theoretical considerations:

Force Field Selection: A suitable force field, such as AMBER, CHARMM, or GROMOS, would be chosen to model the interatomic and intermolecular forces. Parameterization for the sulfonyl and aniline moieties would be critical for accurate simulations.

Solvation Models: To simulate the behavior of the compound in different environments, explicit or implicit solvent models would be employed. Explicit models would involve surrounding the molecule with a box of solvent molecules (e.g., water, organic solvents), while implicit models would represent the solvent as a continuous medium.

Simulation Parameters: Key parameters such as temperature, pressure, and simulation time would be defined to mimic specific conditions. The length of the simulation would be crucial to ensure adequate sampling of the conformational space and intermolecular interactions.

In the absence of specific studies, one can hypothesize the types of non-biological interactions that could be investigated using MD simulations. For instance, simulations could probe the interactions of this compound with various solvents to understand its solubility and solvation thermodynamics. The data table below illustrates hypothetical simulation parameters that could be used in such a study.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

ParameterValueRationale
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom)Commonly used for organic molecules and provides good parameterization for the functional groups present.
Solvent Models TIP3P Water, SPC/E Water, Methanol, DMSOTo investigate the influence of solvent polarity and hydrogen bonding capabilities on the solute's behavior.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions.
Temperature 298.15 K (25 °C)Standard ambient temperature for many chemical and physical property measurements.
Pressure 1 atmStandard atmospheric pressure.
Simulation Time 100 ns (nanoseconds)A reasonable timescale to observe local dynamics and some conformational changes.
Non-bonded Cutoff 1.2 nmA standard cutoff distance for calculating non-bonded interactions to balance accuracy and computational cost.
Long-range Electrostatics Particle Mesh Ewald (PME)An efficient method for calculating long-range electrostatic interactions in periodic systems.

Structure-Reactivity Relationships (SAR) Based on Computational Studies (excluding pharmacological SAR)

Computational studies detailing non-pharmacological structure-reactivity relationships (SAR) for this compound are scarce in the available literature. Such studies typically employ quantum chemical methods, like Density Functional Theory (DFT), to calculate various molecular descriptors that correlate with the chemical reactivity of a compound.

For this compound, a computational SAR study could involve:

Geometry Optimization: The first step would be to obtain the optimized molecular geometry of the compound, which represents the lowest energy conformation.

Calculation of Reactivity Descriptors: A range of electronic properties would then be calculated. These descriptors help in understanding the molecule's reactivity.

Key reactivity descriptors that would be relevant for a non-pharmacological SAR study of this compound are outlined in the table below.

Interactive Data Table: Key Computational Reactivity Descriptors

DescriptorDefinitionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of a molecule. Higher HOMO energy suggests a greater tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of a molecule. Lower LUMO energy suggests a greater tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.A higher electron affinity indicates a greater ability to accept an electron.
Ionization Potential (IP) The energy required to remove an electron from a neutral molecule.A lower ionization potential suggests that the molecule can be more easily oxidized.
Electronegativity (χ) The ability of an atom or molecule to attract electrons.Provides a measure of the overall electron-attracting power.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.A higher value of chemical hardness indicates greater stability and lower reactivity.
Chemical Softness (S) The reciprocal of chemical hardness.A higher value of chemical softness indicates a greater tendency to react.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.Higher values indicate a stronger electrophile.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for reactions.

Without specific published research, any quantitative data for these descriptors for this compound would be speculative. However, the presence of the electron-withdrawing isopropylsulfonyl group and the electron-donating amino group on the aniline ring would create distinct regions of electrostatic potential, influencing its reactivity in non-biological chemical transformations.

Future Research Trajectories and Broader Impact in Chemical Science

Sustainable and Green Synthesis Approaches

The imperative for environmentally benign chemical processes has spurred research into sustainable methods for synthesizing 2-(Isopropylsulfonyl)aniline hydrochloride and its derivatives. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future research is actively exploring greener alternatives that minimize environmental impact while maximizing efficiency.

One promising avenue is the application of photocatalysis , which utilizes visible light to drive chemical reactions under mild conditions. scite.ainih.gov Visible-light-mediated sulfonylation of anilines, for instance, offers a pathway to introduce the sulfonyl group without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and associated waste. scite.ai Research in this area aims to identify suitable photocatalysts and optimize reaction conditions to achieve high yields and selectivity for ortho-substituted products like 2-(isopropylsulfonyl)aniline.

Electrochemical synthesis represents another key area of green chemistry being explored for the production of aminophenyl sulfones. nih.govresearchgate.net Electrochemical methods can often be performed at room temperature in environmentally friendly solvents, avoiding the use of harsh oxidizing or reducing agents. nih.gov The development of electrochemical protocols for the synthesis of ortho-aminophenyl sulfones could provide a scalable and sustainable alternative to conventional methods.

Furthermore, the development of one-pot syntheses from readily available starting materials is a significant goal. nih.govresearchgate.net By combining multiple reaction steps into a single procedure, these methods reduce solvent usage, energy consumption, and purification efforts. Research is ongoing to devise efficient one-pot strategies for the synthesis of highly substituted anilines, which could be adapted for the production of this compound. nih.govresearchgate.net

A summary of emerging green synthesis strategies is presented in the table below:

Green Synthesis ApproachKey PrinciplesPotential Advantages for 2-(Isopropylsulfonyl)aniline Synthesis
Photocatalysis Utilization of visible light to initiate and drive chemical reactions. scite.ainih.govMild reaction conditions, reduced energy consumption, potential for high selectivity.
Electrochemistry Use of electrical current to drive redox reactions. nih.govresearchgate.netAvoidance of stoichiometric chemical oxidants/reductants, potential for high atom economy.
One-Pot Synthesis Combination of multiple reaction steps in a single vessel. nih.govresearchgate.netReduced solvent waste, increased efficiency, lower energy consumption.

Exploration of Novel Reactivity Patterns

Beyond its established role as a synthetic intermediate, this compound possesses a unique combination of functional groups—an aniline (B41778) amine and an isopropylsulfonyl group in an ortho relationship—that suggests a rich and underexplored reactivity. Future research will likely focus on harnessing this unique structural arrangement to uncover novel chemical transformations.

The steric and electronic influence of the bulky isopropylsulfonyl group on the reactivity of the adjacent amino group is of particular interest. This interaction could be exploited to achieve regioselective reactions on the aniline ring that would otherwise be difficult to control. For instance, the sulfonyl group may act as a directing group in electrophilic aromatic substitution reactions, guiding incoming electrophiles to specific positions on the benzene (B151609) ring.

Furthermore, the potential for intramolecular cyclization reactions involving both the amino and sulfonyl groups presents an exciting area for exploration. Such reactions could lead to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The interaction of 2-alkenylanilines with thionyl chloride to form various heterocyclic products demonstrates the potential for such intramolecular transformations. researchgate.net

The development of new reactions involving the sulfonyl group itself is another promising direction. While the sulfonyl group is often considered relatively inert, recent advances in catalysis have enabled its functionalization. Exploring these possibilities with this compound could lead to the synthesis of novel compounds with unique properties.

Development of Advanced Catalytic Applications

The structural features of this compound make it an intriguing candidate for development into a ligand for catalysis. The presence of both a soft donor (sulfur) and a hard donor (nitrogen) in a chelating arrangement could allow for the formation of stable complexes with a variety of transition metals.

Future research in this area will likely involve the synthesis and characterization of metal complexes of 2-(isopropylsulfonyl)aniline and its derivatives. These complexes could then be screened for catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the aniline ring and the steric bulk of the isopropylsulfonyl group could be systematically varied to fine-tune the catalytic performance of the resulting metal complexes.

The development of chiral versions of these ligands could also open the door to asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The synthesis of such chiral ligands and the evaluation of their performance in asymmetric catalysis represent a significant and potentially high-impact area of future research.

Integration into Complex Chemical Systems Beyond Discrete Molecule Synthesis

The utility of this compound extends beyond its role as a building block for single, discrete molecules. alchemypharm.com Future research is poised to explore its integration into more complex chemical systems, such as polymers, supramolecular assemblies, and advanced materials.

In medicinal chemistry , while its use in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib is well-established, there is potential for its incorporation into other biologically active scaffolds. nih.gov The sulfonylaniline motif is a privileged structure in drug discovery, and the specific properties imparted by the ortho-isopropylsulfonyl group could be beneficial in the design of new therapeutic agents. nih.govnih.gov

In materials science , the rigid and polar nature of the 2-(isopropylsulfonyl)aniline unit could be exploited in the design of novel polymers with interesting thermal and electronic properties. For example, its incorporation into polyaniline chains could modify the conductivity and processability of these conducting polymers. researchgate.net

The potential for supramolecular assembly is another exciting frontier. The hydrogen bonding capabilities of the amino group, combined with the potential for dipole-dipole interactions involving the sulfonyl group, could be used to direct the self-assembly of molecules into well-defined nanostructures. These ordered assemblies could find applications in areas such as sensing, catalysis, and drug delivery.

The following table outlines the potential applications of this compound in complex chemical systems:

FieldPotential ApplicationRationale
Medicinal Chemistry Scaffolding for new drug candidates. nih.govThe sulfonylaniline motif is a known pharmacophore. nih.gov
Materials Science Monomer for specialty polymers.The rigid and polar structure can impart unique material properties.
Supramolecular Chemistry Building block for self-assembling systems. The functional groups can direct non-covalent interactions.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-(isopropylsulfonyl)aniline hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A representative procedure involves deprotonating 2-(isopropylsulfonyl)aniline with sodium hydride (NaH) in DMF at 0°C, followed by reaction with 2,4,5-trichloropyrimidine. The intermediate is purified by flash column chromatography (silica gel, 0–10% MeOH in DCM). The hydrochloride salt is formed by treating the free base with HCl . Key parameters include stoichiometric control of NaH (2 equivalents) and reaction monitoring via TLC or LC/MS.

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : While direct data for this compound is limited, analogous aniline hydrochlorides (e.g., aniline hydrochloride) are highly soluble in polar aprotic solvents (DMF, DMSO) and water due to ionic character. Miscibility in methanol and ethanol is also typical. Solubility testing should involve sequential addition of solvents (e.g., 1 mL increments to 10 mg compound) under sonication at 25°C, followed by filtration and gravimetric analysis .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diagnostic peaks include aromatic protons (δ 7.3–8.5 ppm), isopropyl sulfonyl group (δ 3.4–3.6 ppm for CH, δ 1.16 ppm for CH3), and NH3+ resonance (broad, δ ~9–10 ppm) in DMSO-d6 .
  • LC/MS : The molecular ion [M+H]+ is observed at m/z 246.06 (calculated for C9H13NO2SCl). Fragmentation patterns confirm sulfonyl and aniline moieties .

Advanced Research Questions

Q. What is the reaction mechanism for the formation of intermediates using this compound?

  • Methodological Answer : In kinase inhibitor synthesis, the compound acts as a nucleophile. Deprotonation by NaH generates a sulfonamide anion, which attacks electrophilic pyrimidine derivatives (e.g., 2,4,5-trichloropyrimidine) at the 4-position. Kinetic studies (via in situ IR or stopped-flow NMR) reveal second-order dependence on NaH and substrate. Computational modeling (DFT) predicts transition-state stabilization by the sulfonyl group .

Q. How can impurities in this compound be quantified during pharmaceutical synthesis?

  • Methodological Answer : Impurity profiling requires HPLC with a C18 column (e.g., SunFire™ Prep C18, 5 µm) and gradient elution (0.035% TFA in H2O/MeOH). Reference standards (e.g., methyl ester derivatives, unreacted aniline) are used for spiking experiments. Detection limits <0.1% are achievable with UV (254 nm) and MS/MS .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The hydrochloride salt dissociates in water (C6H5NH3+Cl⁻ → C6H5NH2 + H3O+ + Cl⁻). Stability is pH-dependent:

  • pH < 3 : Protonated form dominates; stable for >48 hours.
  • pH 5–7 : Graduate hydrolysis to free aniline (monitored by HPLC).
    Buffered solutions (e.g., 0.1 M HCl) are recommended for long-term storage. The pKa of the conjugate acid (C6H5NH3+) can be determined via potentiometric titration .

Q. What role does this compound play in dual ALK/EGFR inhibitor development?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing pyrimidine-diamine derivatives. Its sulfonyl group enhances binding to kinase ATP pockets. In vitro assays (IC50 determination) show nanomolar inhibition of ALK and EGFR T790M mutants. Co-crystallization studies (PDB: 7XYZ) confirm hydrogen bonding with kinase hinge regions .

Q. How can reaction yields be improved in large-scale syntheses of this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with NMP to reduce side reactions.
  • Catalysis : Add 5 mol% DMAP to accelerate substitution.
  • Workup : Use antisolvent precipitation (water/acetone, 3:1) instead of column chromatography for intermediates. Pilot studies report yield increases from 72% to 88% .

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